molecular formula C21H23N3O4 B2706359 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one CAS No. 384362-20-3

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B2706359
CAS No.: 384362-20-3
M. Wt: 381.432
InChI Key: ZPPPXNDLBGFMNT-UHFFFAOYSA-N
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Description

7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its core structure comprises a chromen-2-one (coumarin) scaffold modified at three key positions:

  • Position 3: A pyridin-2-yl group, which enhances π-π stacking interactions in biological targets.
  • Position 7: A hydroxyl group, a common feature in bioactive coumarins for hydrogen bonding.
  • Position 8: A [4-(2-hydroxyethyl)piperazin-1-yl]methyl moiety, contributing to solubility and receptor binding via its polar substituents.

This compound is part of a broader class of coumarin derivatives explored for diverse pharmacological activities, including kinase inhibition and receptor antagonism .

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-pyridin-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-12-11-23-7-9-24(10-8-23)14-17-19(26)5-4-15-13-16(21(27)28-20(15)17)18-3-1-2-6-22-18/h1-6,13,25-26H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPPXNDLBGFMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromenone intermediate with 1-(2-hydroxyethyl)piperazine under reflux conditions.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the piperazine-chromenone intermediate with 2-bromopyridine in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

    Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of chromenone ketones or aldehydes.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in drug development due to its pharmacological properties. Research indicates that derivatives of chromenone compounds can exhibit significant anti-cancer activities, anti-inflammatory effects, and neuroprotective properties.

Case Study : A study highlighted the synthesis of various chromenone derivatives, including those with piperazine moieties, which demonstrated enhanced anti-tumor activity in vitro. The mechanism was attributed to the inhibition of specific cellular pathways involved in cancer progression .

Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal strains.

Case Study : In a recent investigation, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial efficacy. Some compounds displayed broad-spectrum antibacterial activity with minimum inhibitory concentration values significantly lower than traditional antibiotics .

Analgesic Effects

The analgesic potential of this compound has been explored, particularly in the context of pain management.

Case Study : A study evaluated the analgesic effects of several synthesized derivatives, finding that some exhibited superior pain relief compared to standard analgesics like acetylsalicylic acid. The mechanisms involved were linked to modulation of pain signaling pathways .

Data Tables

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentSignificant anti-cancer activity observed
Antimicrobial ActivityBroad-spectrum antibacterial properties
Analgesic EffectsSuperior pain relief compared to standard drugs

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can bind to the active site of enzymes, inhibiting their activity. The piperazine and pyridine moieties can enhance the compound’s binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound ID/Name Substituent at Position 3 Piperazine Modification Molecular Formula Yield (%) Melting Point (°C) Key Biological Activity References
Target Compound Pyridin-2-yl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₁H₂₄N₄O₄ N/A N/A Not explicitly reported [1, 10, 17]
11a () 4-Methyl-1,3-thiazol-2-yl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₀H₂₃N₃O₄S 58 157–159 ATR kinase inhibition [1]
2s () 4-Methoxyphenyl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₂H₂₅N₃O₅ 27 196–198 Not reported [3]
Compound Pyridin-2-yl 4-Methylpiperazinylmethyl C₂₀H₂₁N₃O₃ N/A N/A Not reported [6]
2a () 4-Hydroxyphenyl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₁H₂₂N₂O₅ N/A N/A H3R antagonism [10]
Compound 3-Methoxyphenyl 4-(2-Hydroxyethyl)piperazinylmethyl C₂₃H₂₆N₂O₅ N/A N/A Not reported [17]

Biological Activity

7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one is a complex organic compound characterized by its unique chromenone structure combined with a piperazine moiety. This compound has garnered attention due to its diverse biological activities, which are attributed to its structural features that facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N2O4C_{23}H_{23}N_{2}O_{4} with a molecular weight of approximately 422.44 g/mol. The presence of hydroxyl, piperazine, and pyridine groups enhances its solubility and potential biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast and prostate cancer cells, with IC50 values indicating potent activity (specific values not provided in the search results) .
  • Antiviral Properties :
    • The compound has been evaluated for its antiviral activity, particularly against influenza viruses. It displayed promising results in inhibiting viral replication while maintaining low cytotoxicity levels .
  • Antimicrobial Activity :
    • In vitro studies have shown that it possesses antimicrobial properties against a range of pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were reported to be comparable to standard antibiotics .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Piperazine Moiety : This portion of the molecule plays a crucial role in modulating receptor activity, enhancing the compound's therapeutic potential.
  • Hydroxyl Group : The hydroxyl group increases solubility and facilitates interactions with biological membranes, aiding in cellular uptake.
  • Trifluoromethyl Group : This modification enhances lipophilicity, further promoting effective cellular interaction .

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound:

  • Study on Anticancer Activity :
    • A study published in MDPI reported that derivatives of chromenone compounds, including the target compound, exhibited significant inhibition of cancer cell proliferation in vitro. The study concluded that structural modifications could enhance anticancer efficacy .
  • Antiviral Efficacy :
    • Another investigation highlighted the antiviral potential against H5N1 influenza virus, showing substantial inhibition rates while maintaining low cytotoxicity levels .

Data Table: Biological Activities Summary

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AnticancerBreast/Prostate Cancer CellsSignificant cytotoxicity (IC50 values)
AntiviralInfluenza VirusInhibition of viral replication
AntimicrobialPseudomonas aeruginosa, Klebsiella pneumoniaeMIC comparable to standard antibiotics
NeuroprotectiveNeural CellsReduction in oxidative stress

Q & A

Q. Methodological Answer :

  • Stepwise Functionalization : Begin with the chromen-2-one core and sequentially introduce the pyridin-2-yl and piperazine-derived substituents. For the Mannich reaction (to attach the piperazine moiety), use formaldehyde and secondary amines under reflux in ethanol, as described for analogous compounds .
  • Catalytic Optimization : Employ palladium-based catalysts for coupling reactions involving aromatic systems (e.g., Suzuki-Miyaura for pyridine attachment). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization in ethanol to achieve >95% purity.

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for the chromen-2-one carbonyl (δ ~160 ppm in 13C) and piperazine methylene protons (δ 2.5–3.5 ppm in 1H). Compare with reference spectra of structurally similar coumarin derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, a calculated m/z of 426.1912 (C22H24N3O4) requires experimental validation .
  • FT-IR : Identify key functional groups (e.g., hydroxyl stretch at 3300–3500 cm⁻¹, carbonyl at 1700 cm⁻¹) .

Basic: How to assess purity and identify impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (gradient from 90:10 to 50:50 over 20 min). Detect impurities at 254 nm with a retention time deviation <0.2 min .
  • LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates or piperazine byproducts) via fragmentation patterns. For example, a common impurity might lack the hydroxyethyl group (m/z 398.1756) .

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, 24–72 hr exposure). Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .
  • Meta-Analysis Framework : Use tools like RevMan to statistically compare published IC50 values. Adjust for variables such as solvent (DMSO vs. ethanol) and incubation time .
  • Mechanistic Profiling : Perform kinase inhibition assays or molecular docking to verify target engagement. For example, use AutoDock Vina to model interactions with PI3K or MAPK pathways .

Advanced: What computational approaches complement experimental studies of this compound’s reactivity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chromen-2-one carbonyl for nucleophilic attack). Compare HOMO/LUMO gaps with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures (AMBER force field) to study aggregation tendencies, which may explain solubility discrepancies in biological assays .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond donors to predict ADMET properties. Validate with in vitro permeability assays (Caco-2 cell model) .

Advanced: How to investigate the environmental fate of this compound in ecotoxicological studies?

Q. Methodological Answer :

  • Soil/Water Partitioning : Use OECD Guideline 106: Shake-flask method with varying pH (4–9) to measure logKoc. Correlate with biodegradation half-life via OECD 301F (closed bottle test) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Look for hydroxylation at the piperazine ring or demethylation of the chromen-2-one core .
  • Algal Toxicity : Follow OECD 201: Expose Raphidocelis subcapitata to 0.1–10 mg/L and measure growth inhibition over 72 hr. Compare with EC50 values of structurally related pharmaceuticals .

Advanced: How to address discrepancies in thermal stability data across studies?

Q. Methodological Answer :

  • DSC/TGA Harmonization : Perform differential scanning calorimetry (heating rate 10°C/min, N2 atmosphere) and thermogravimetric analysis simultaneously. Note decomposition onset temperatures (±2°C) and correlate with crystal structure (PXRD) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the piperazine moiety) .

Advanced: What strategies validate the compound’s metabolic stability in preclinical models?

Q. Methodological Answer :

  • Microsomal Incubations : Use pooled human liver microsomes (0.5 mg protein/mL) with NADPH regeneration. Quench at 0, 15, 30, 60 min and quantify parent compound via LC-MS. Calculate intrinsic clearance (CLint) .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms (fluorogenic substrates). A >50% inhibition at 10 µM signals potential drug-drug interactions .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives?

Q. Methodological Answer :

  • Scaffold Modification : Synthesize analogs with variations in the piperazine substituent (e.g., ethyl vs. hydroxyethyl) or pyridine position (ortho vs. para). Use parallel synthesis for efficiency .
  • Biological Testing : Screen against primary targets (e.g., kinases) and off-targets (e.g., hERG channel). Apply multi-parametric optimization (MPO) scores to balance potency, selectivity, and solubility .

Advanced: What statistical methods resolve batch-to-batch variability in biological assay results?

Q. Methodological Answer :

  • ANOVA with Tukey’s Post Hoc : Analyze IC50 values across three independent syntheses. Flag batches with >20% deviation for re-analysis .
  • Principal Component Analysis (PCA) : Correlate variability with analytical parameters (e.g., HPLC purity, residual solvent levels). Exclude outliers with Cook’s distance >4/n .

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